



Application Notes and Protocols for GP-2B (CD41) Antibody in Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glycoprotein IIb (GP-IIb) subunit, also known as CD41 or Integrin alpha-IIb (ITGA2B), is a transmembrane glycoprotein crucial for platelet function.[1] It forms a heterodimeric complex with Glycoprotein IIIa (GP-IIIa or CD61) to constitute the GP-IIb/IIIa receptor.[2] This receptor is predominantly expressed on the surface of platelets and their precursors, megakaryocytes.[1] [3] Upon platelet activation by agonists such as ADP or thrombin, the GP-IIb/IIIa complex undergoes a conformational change, enabling it to bind to ligands like fibrinogen, von Willebrand factor (vWF), fibronectin, and vitronectin. This binding is a critical step in platelet aggregation and the formation of hemostatic plugs. Consequently, the analysis of CD41 expression and the activation state of the GP-IIb/IIIa complex by flow cytometry is a powerful tool in hematology research, diagnostics, and the development of anti-platelet therapies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of **GP-2B** (CD41) antibodies in flow cytometry, compiled from various sources.

Table 1: Recommended Antibody Concentrations for Flow Cytometry



Antibody Clone	Recommended Concentration	Cell Type	Source
MWReg30	10 μL of suggested working dilution per 1x10^6 cells in 100 μL	Mouse peripheral blood platelets	
MAB7616	0.25 μg/10^6 cells	Human peripheral blood platelets	
MAB41181	0.25 μg/10^6 cells	Mouse platelets	
HIP8	≤2 µ g/million cells in 100 µL volume	Human cells	•
ITGA2B/1036	1-2 μg/10^6 cells	Human cells	_

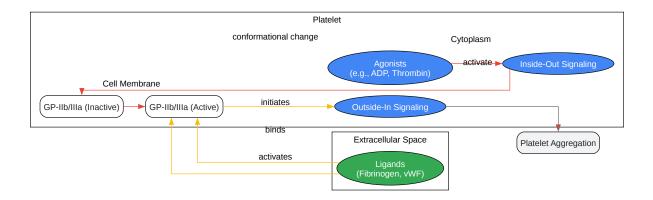
Table 2: Reported Percentages of CD41-Positive Cell Populations

Cell Population	Percentage of CD41+ Cells	Experimental Context	Source
OP9-derived megakaryocyte-sized cells (day 8)	~95%	In vitro differentiation	
OP9-derived platelet- sized cells (day 12)	~70%	In vitro differentiation	
Abciximab-bound platelets (10 minutes post-treatment)	86.2 ± 10.3%	In vivo drug monitoring	
Abciximab-bound platelets (12 hours post-treatment)	85.8 ± 7.1%	In vivo drug monitoring	-

Signaling Pathway and Experimental Workflow GP-IIb/IIIa Signaling Pathway



The GP-IIb/IIIa receptor is central to platelet aggregation. In resting platelets, the receptor is in a low-affinity state. Platelet agonists initiate an "inside-out" signaling cascade, leading to a conformational change in the GP-IIb/IIIa complex, which increases its affinity for ligands. Ligand binding then triggers "outside-in" signaling, promoting platelet spreading, further aggregation, and thrombus stabilization.



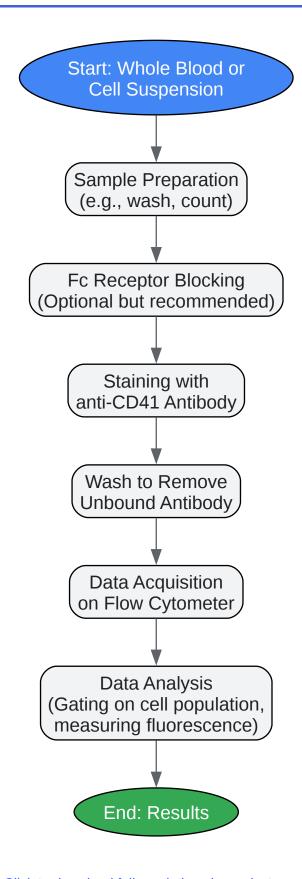
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Caption: GP-IIb/IIIa signaling pathway in platelets.

Experimental Workflow for Flow Cytometry

The following diagram outlines the key steps for analyzing CD41 expression on platelets or other target cells using flow cytometry.





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Caption: Experimental workflow for CD41 flow cytometry.



Detailed Experimental Protocols Protocol 1: Staining of Cell Surface CD41 on Human Platelets in Whole Blood

This protocol is adapted for the direct analysis of platelets from whole blood, which minimizes platelet activation.

Materials:

- Whole blood collected in EDTA or heparin tubes.
- Phosphate-Buffered Saline (PBS).
- Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA).
- Fluorochrome-conjugated anti-human CD41 (GP-2B) antibody.
- Fluorochrome-conjugated isotype control antibody.
- FACS tubes.
- Micropipettes and tips.
- Centrifuge.
- Flow cytometer.

Procedure:

- Blood Collection: Collect whole blood into tubes containing an anticoagulant like EDTA or heparin. Process samples within 2 hours for optimal results.
- Dilution: Dilute the whole blood 1:4 with platelet-poor plasma or an appropriate buffer if necessary, though direct staining in whole blood is often feasible.
- Aliquoting: Aliquot 100 μL of whole blood or diluted cell suspension into each FACS tube.



- Fc Blocking (Optional): To reduce non-specific binding, you can add an Fc blocking reagent and incubate for 10-15 minutes at room temperature.
- Antibody Staining: Add the predetermined optimal amount of fluorochrome-conjugated anti-CD41 antibody to the sample tube. In a separate tube, add the corresponding isotype control antibody. Vortex gently.
- Incubation: Incubate the tubes for 20-30 minutes at room temperature in the dark.
- Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube. Centrifuge at 300-350 x g for 5 minutes. Carefully decant the supernatant.
- Repeat Wash: Repeat the wash step (step 7) two more times to ensure all unbound antibody is removed.
- Resuspension: Resuspend the cell pellet in 200-400 μL of Flow Cytometry Staining Buffer.
- Data Acquisition: Acquire the samples on a flow cytometer. Platelets can be identified and gated based on their characteristic forward and side scatter properties. Analyze a minimum of 10,000 events in the platelet gate.

Protocol 2: Staining of CD41 on Cultured Megakaryocytes

This protocol is suitable for analyzing CD41 expression on megakaryocytes differentiated in vitro.

Materials:

- Cultured megakaryocytes.
- Cell scraper or dissociation buffer (for adherent cells).
- PBS.
- Flow Cytometry Staining Buffer.
- Fluorochrome-conjugated anti-human or anti-mouse CD41 (GP-2B) antibody.

Methodological & Application





- Fluorochrome-conjugated isotype control antibody.
- Viability dye (e.g., Propidium Iodide or DAPI).
- FACS tubes.
- Micropipettes and tips.
- Centrifuge.
- Flow cytometer.

Procedure:

- Cell Harvesting: Harvest the megakaryocytes from the culture vessel. For suspension cells, gently pipette to create a single-cell suspension. For adherent cells, use a gentle cell scraper or a non-enzymatic dissociation buffer.
- Washing: Wash the cells by adding PBS, centrifuging at 300-350 x g for 5 minutes, and discarding the supernatant.
- Cell Counting and Viability: Resuspend the cells in Flow Cytometry Staining Buffer and perform a cell count. Assess viability using a method like Trypan Blue exclusion.
- Aliquoting: Aliquot up to 1 x 10⁶ viable cells in 100 μ L of staining buffer into each FACS tube.
- Fc Blocking: Add an Fc blocking reagent and incubate for 15 minutes at room temperature.
- Antibody Staining: Add the appropriate amount of fluorochrome-conjugated anti-CD41 antibody to the sample tube and the isotype control to a separate tube. Vortex gently.
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-350 x g for 5 minutes after each wash.



- Resuspension and Viability Staining: Resuspend the cell pellet in 200-400 μL of Flow Cytometry Staining Buffer. If a viability dye is being used, add it according to the manufacturer's instructions.
- Data Acquisition: Acquire the samples on the flow cytometer. Use the viability dye to exclude dead cells from the analysis. Gate on the megakaryocyte population based on forward and side scatter properties.

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